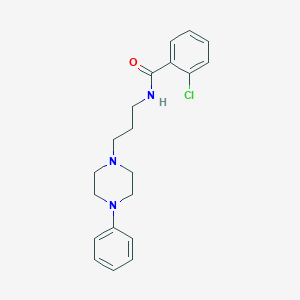

N-(3-(4-phénylpiperazin-1-yl)propyl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-chloro group and a 3-(4-phenylpiperazin-1-yl)propyl moiety. The presence of the phenylpiperazine group is particularly notable, as it is often associated with bioactive properties.

Applications De Recherche Scientifique

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structure suggests it may interact with neurotransmitter receptors or enzymes.

Biological Research: It is used as a tool compound to study the function of various biological targets, including receptors and enzymes.

Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other bioactive compounds.

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter involved in learning and memory . The compound’s interaction with AChE is a mixed-type inhibition, involving both competitive and non-competitive inhibition .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft . This increase enhances the transmission of signals in cholinergic neurons, which are involved in numerous cognitive processes . Therefore, the compound’s action affects the cholinergic signaling pathway, enhancing cognition functions .

Result of Action

The result of the compound’s action is an enhancement of cognitive functions . By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of cognitive decline, such as those seen in Alzheimer’s disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors While specific factors for this compound are not readily available, it is generally known that factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of a compound

Méthodes De Préparation

The synthesis of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-phenylpiperazine, which can be achieved through the reaction of phenylhydrazine with ethylene glycol.

Alkylation: The next step involves the alkylation of the piperazine intermediate with 3-chloropropylamine to form 3-(4-phenylpiperazin-1-yl)propylamine.

Amidation: Finally, the amidation reaction between 3-(4-phenylpiperazin-1-yl)propylamine and 2-chlorobenzoyl chloride yields 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Analyse Des Réactions Chimiques

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide can be compared with other similar compounds, such as:

2-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamide: This compound has a methyl group instead of a phenyl group on the piperazine ring, which may alter its biological activity.

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)pyrimidine-5-carboxamide: This compound has a pyrimidine carboxamide group instead of a benzamide group, which may affect its interaction with biological targets.

The uniqueness of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide lies in its specific substitution pattern, which imparts distinct pharmacological properties.

Activité Biologique

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound that has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This compound features a benzamide core with a 2-chloro substitution and a 3-(4-phenylpiperazin-1-yl)propyl moiety, which is often associated with bioactive properties.

The primary target of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . The compound acts as an inhibitor of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism enhances cognitive functions and may have implications for treating conditions such as Alzheimer's disease and other cognitive impairments.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits acetylcholinesterase activity, enhancing acetylcholine levels. |

| Cognitive Enhancement | Potentially improves cognitive functions through AChE inhibition. |

| Neuroprotective Effects | May offer neuroprotective benefits in neurodegenerative diseases. |

Research Findings

Recent studies have highlighted the efficacy of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide in various biological assays:

- Cognitive Function Studies : Animal models treated with this compound showed significant improvements in memory and learning tasks, indicating its potential as a cognitive enhancer.

- Neuroprotection : In vitro studies demonstrated that the compound protects neuronal cells from apoptosis induced by oxidative stress, suggesting its role in neuroprotection.

- Pharmacokinetics : Research on the pharmacokinetic profile revealed favorable absorption and distribution characteristics, making it a suitable candidate for further development.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Case Study 1 : A study on rats showed that administration of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide resulted in improved performance on the Morris water maze test, a standard measure of spatial learning and memory.

- Case Study 2 : Human cell line studies indicated that this compound could significantly reduce cell death in neuroblastoma cells when exposed to neurotoxic agents, highlighting its protective effects against neurodegeneration.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamide, the unique substitution pattern of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide imparts distinct pharmacological properties that enhance its biological activity.

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-chloro-N-(3-(4-methylpiperazin-1-yl)propyl)benzamide | Methyl group instead of phenyl group | Altered enzyme inhibition profile |

| 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)pyrimidine-5-carboxamide | Pyrimidine carboxamide group instead of benzamide | Different receptor interaction dynamics |

Propriétés

IUPAC Name |

2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c21-19-10-5-4-9-18(19)20(25)22-11-6-12-23-13-15-24(16-14-23)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISQFPGJEAXNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.